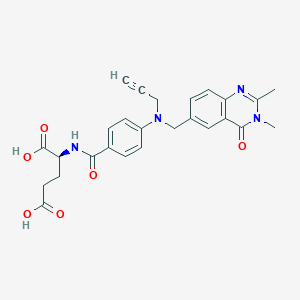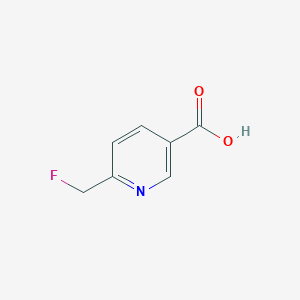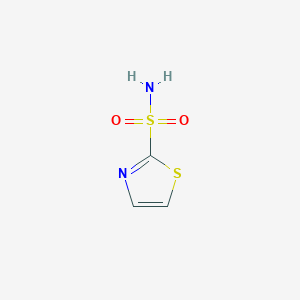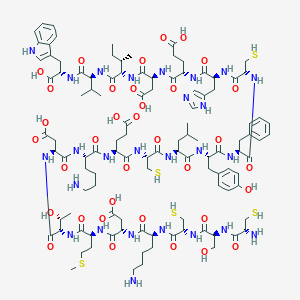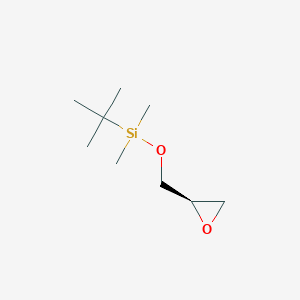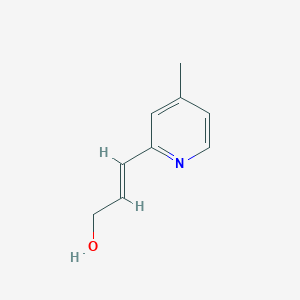
(E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 2-Pyridylacrylic acid, and it has a molecular formula of C8H9NO. The purpose of
Mécanisme D'action
The mechanism of action of (E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol are still being studied, but it has been shown to have anti-inflammatory and anticancer properties. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress and damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol for lab experiments is its versatility as a building block for the synthesis of more complex molecules. It is also relatively easy to synthesize and purify, making it a convenient starting material for many experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on (E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol. One area of interest is in the development of new anti-inflammatory and anticancer agents based on its structure. It may also be useful in the development of new materials with specific properties, such as optical or electronic properties. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other areas of research.
Conclusion:
In conclusion, (E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop new applications based on its structure.
Méthodes De Synthèse
The synthesis of (E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol involves the reaction between 2-pyridylacetonitrile and ethyl acetoacetate. The reaction is catalyzed by a base such as potassium carbonate, and it takes place in the presence of a solvent such as ethanol. The resulting product is then purified using techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
(E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications is in the field of organic synthesis, where it is used as a building block for the synthesis of more complex molecules. It has also been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
113985-53-8 |
|---|---|
Nom du produit |
(E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol |
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
(E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H11NO/c1-8-4-5-10-9(7-8)3-2-6-11/h2-5,7,11H,6H2,1H3/b3-2+ |
Clé InChI |
CPYBTNSIXYWQDY-NSCUHMNNSA-N |
SMILES isomérique |
CC1=CC(=NC=C1)/C=C/CO |
SMILES |
CC1=CC(=NC=C1)C=CCO |
SMILES canonique |
CC1=CC(=NC=C1)C=CCO |
Synonymes |
2-Propen-1-ol,3-(4-methyl-2-pyridinyl)-,(E)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



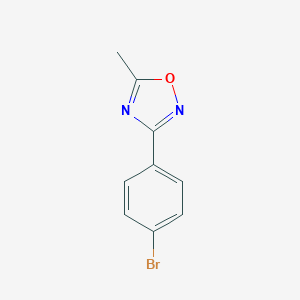
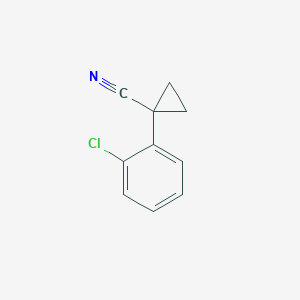
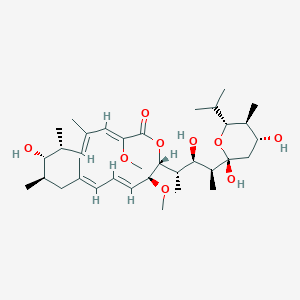
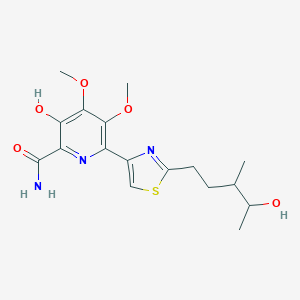
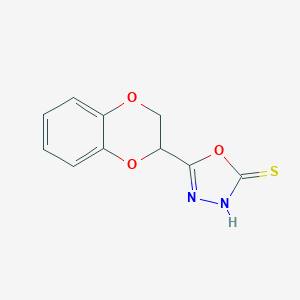
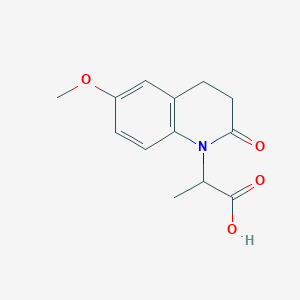
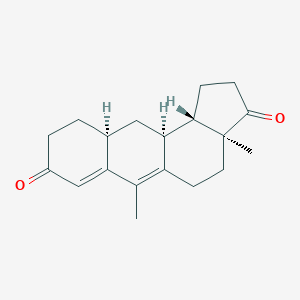
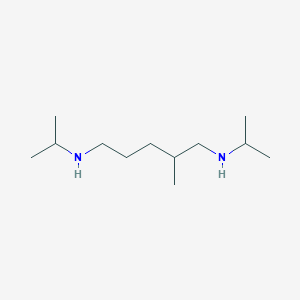
![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B40771.png)
